molecular formula C18H35B B15164476 9-Decyl-9-borabicyclo[3.3.1]nonane CAS No. 202259-08-3

9-Decyl-9-borabicyclo[3.3.1]nonane

Cat. No.: B15164476
CAS No.: 202259-08-3
M. Wt: 262.3 g/mol
InChI Key: BXPVBFNTEZXJHG-UHFFFAOYSA-N
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Description

9-Decyl-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used as a hydroboration reagent due to its remarkable regio-, chemo-, and stereoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Decyl-9-borabicyclo[3.3.1]nonane can be synthesized by reacting 1,5-cyclooctadiene with borane in ethereal solvents. The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions

9-Decyl-9-borabicyclo[3.3.1]nonane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Hydroboration: Organoboranes.

    Oxidation: Alcohols.

    Reduction: Amines.

Scientific Research Applications

9-Decyl-9-borabicyclo[3.3.1]nonane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Decyl-9-borabicyclo[3.3.1]nonane involves the addition of boron to alkenes, forming organoboranes. This process is highly regioselective, allowing for the preparation of terminal alcohols by subsequent oxidative cleavage. The steric demand of the compound suppresses the formation of 2-substituted isomers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high regioselectivity and ability to form organoboranes with defined stereochemistry. Its derivatives are also used for asymmetric reduction of ketones, expanding its utility in organic synthesis .

Properties

CAS No.

202259-08-3

Molecular Formula

C18H35B

Molecular Weight

262.3 g/mol

IUPAC Name

9-decyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C18H35B/c1-2-3-4-5-6-7-8-9-16-19-17-12-10-13-18(19)15-11-14-17/h17-18H,2-16H2,1H3

InChI Key

BXPVBFNTEZXJHG-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCCCCCCCCC

Origin of Product

United States

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